3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)propan-1-one
Overview
Description
3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)propan-1-one is a complex organic compound characterized by its bromo and dichloro phenyl groups attached to a propanone backbone
Synthetic Routes and Reaction Conditions:
Bromination and Chlorination: The compound can be synthesized through the bromination of 3-(4-bromophenyl)propan-1-one followed by chlorination at the 3,4-positions of the phenyl ring.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 4-bromobenzene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Industrial Production Methods: Industrial production typically involves large-scale reactions with stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form corresponding carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the bromo and chloro positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Lewis acids like AlCl₃ or FeCl₃ for electrophilic substitutions.
Major Products Formed:
Oxidation: 3-(4-Bromophenyl)propionic acid.
Reduction: 3-(4-Bromophenyl)propan-1-ol or 3-(4-Bromophenyl)propylamine.
Substitution: Various substituted phenyl derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of bromo and chloro-substituted phenyl groups with biological macromolecules. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The bromo and chloro groups enhance binding affinity and specificity, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
3-(2-Bromophenyl)propionic acid
3-(4-Methoxyphenyl)propionic acid
3-(4-Bromophenyl)propan-1-ol
Uniqueness: 3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)propan-1-one is unique due to its combination of bromo and dichloro substituents on the phenyl rings, which can lead to distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(3,4-dichlorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2O/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-13(17)14(18)9-11/h1-2,4-7,9H,3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNIWYXQZPZEDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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